3-Chloro-4'-hydroxybenzophenone

Vue d'ensemble

Description

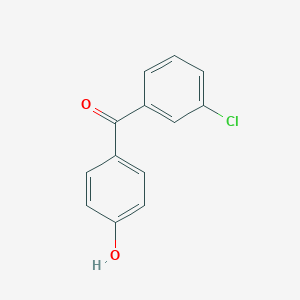

3-Chloro-4’-hydroxybenzophenone is an organic compound with the molecular formula C13H9ClO2. It is a derivative of benzophenone, characterized by the presence of a chlorine atom at the 3-position and a hydroxyl group at the 4’-position of the benzophenone structure. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Chloro-4’-hydroxybenzophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation reaction. In this process, phenol reacts with p-chlorobenzoyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3) in an organic solvent like dichloromethane. The reaction is typically carried out at low temperatures (35-45°C) to form 3-chloro-4’-methoxybenzophenone, which is then demethylated to yield 3-chloro-4’-hydroxybenzophenone .

Industrial Production Methods

Industrial production of 3-chloro-4’-hydroxybenzophenone often involves the use of eco-friendly solid acid catalysts. For example, the reaction of phenol with p-chlorobenzotrichloride and p-chlorobenzoyl chloride in ethylene dichloride using clay-supported metal chloride catalysts has been shown to yield high product purity and reduce hazardous waste generation .

Analyse Des Réactions Chimiques

Substitution Reactions

The chlorine atom at the 3-position undergoes nucleophilic substitution, enabling functionalization for drug intermediates.

Table 2: Substitution Reactions and Outcomes

| Reagent | Conditions | Product Formed | Application | Source |

|---|---|---|---|---|

| Sodium methoxide (NaOMe) | Ethanol, reflux | 3-Methoxy-4'-hydroxybenzophenone | Fenofibrate precursor | |

| Ammonia (NH₃) | Aqueous NH₃, 80°C | 3-Amino-4'-hydroxybenzophenone | Antibiotic analogs |

Notable observations:

-

Methoxy substitution is critical for synthesizing fenofibrate , a cholesterol-lowering drug.

-

Amino derivatives show potential in antimicrobial agent development.

Oxidation and Reduction

The hydroxyl and ketone groups participate in redox reactions, altering the compound’s electronic properties.

Oxidation:

-

Hydroxyl group → Ketone : Using KMnO₄ in acidic conditions yields 3-chloro-4'-oxobenzophenone, a reactive intermediate for polymer synthesis .

-

Side-chain oxidation : Controlled oxidation with CrO₃ generates carboxylic acid derivatives for coordination chemistry.

Reduction:

-

Ketone → Alcohol : NaBH₄ reduces the carbonyl to 3-chloro-4'-hydroxybenzyl alcohol, a stabilizer in polymer blends .

Polymerization and Thermal Stability

3-Chloro-4'-hydroxybenzophenone serves as a monomer for high-performance polymers.

Key Process:

Applications De Recherche Scientifique

Chemistry

3-Chloro-4'-hydroxybenzophenone serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers. It is particularly noted for its role in the production of fenofibrate, a lipid-lowering drug used to manage cholesterol levels . The compound can be synthesized through methods such as Friedel-Crafts acylation, which involves the reaction of phenol with p-chlorobenzoyl chloride using aluminum chloride as a catalyst.

Biology

In biological research, this compound acts as a building block for synthesizing biologically active molecules. Its antibacterial and antiparasitic properties have been studied extensively:

- Antibacterial Activity : Research indicates that this compound exhibits significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.2 to 5.7 μg/mL. This efficacy positions it as a potential alternative to conventional antibiotics.

- Antiparasitic Activity : The compound has also shown effectiveness against Plasmodium falciparum, the malaria-causing parasite, with IC50 values as low as 0.12 μg/mL for resistant strains. This suggests its potential use in developing new antimalarial drugs.

Medicine

As an essential intermediate for fenofibrate synthesis, this compound plays a crucial role in the pharmaceutical industry. Fenofibrate is widely prescribed for dyslipidemia management and cardiovascular disease prevention .

Industry

In industrial applications, this compound is utilized in producing high-performance engineering plastics such as polyether ketone (PEK), which are known for their strength and thermal stability.

Antibacterial Study

A study conducted on various bacterial strains demonstrated that this compound effectively inhibited growth, particularly against multi-drug resistant strains of bacteria.

Antiparasitic Study

In vitro evaluations showed significant reductions in parasite viability for chloroquine-sensitive and resistant strains of P. falciparum, indicating the compound's potential in antimalarial drug development.

Mécanisme D'action

The mechanism of action of 3-chloro-4’-hydroxybenzophenone involves its interaction with specific molecular targets and pathways. In the case of its use as an intermediate for fenofibrate, the compound undergoes metabolic transformations to produce fenofibric acid, which activates peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating lipid metabolism and reducing triglyceride levels in the blood .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Hydroxybenzophenone: Lacks the chlorine atom at the 3-position.

4-Chloro-4’-methoxybenzophenone: Contains a methoxy group instead of a hydroxyl group at the 4’-position.

4-Chloro-4’-nitrobenzophenone: Contains a nitro group instead of a hydroxyl group at the 4’-position.

Uniqueness

3-Chloro-4’-hydroxybenzophenone is unique due to the presence of both a chlorine atom and a hydroxyl group, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of various pharmaceuticals and industrial chemicals .

Activité Biologique

3-Chloro-4'-hydroxybenzophenone (C13H9ClO2) is a synthetic organic compound that serves as an important intermediate in the production of various pharmaceuticals, notably fenofibrate, a lipid-lowering medication. This compound exhibits significant biological activities, including antibacterial and antiparasitic effects, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound features a benzophenone backbone with a chlorine atom at the 3-position and a hydroxyl group at the 4'-position. This unique structure contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H9ClO2 |

| Molecular Weight | 236.66 g/mol |

| Melting Point | 100-102 °C |

| Solubility | Soluble in organic solvents |

Antibacterial Activity

Recent studies have demonstrated the antibacterial potential of this compound against various pathogenic bacteria. The compound has shown effectiveness in inhibiting growth, particularly against Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 3.2 to 5.7 μg/mL for Staphylococcus aureus, indicating its potent antibacterial properties compared to conventional antibiotics like cefazolin (MIC = 4.2 μg/mL) and cefotaxime (MIC = 8.9 μg/mL) .

Antiparasitic Activity

The compound also exhibits significant antiparasitic activity, particularly against Plasmodium falciparum, the causative agent of malaria.

- In vitro Studies : In assays against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, this compound displayed IC50 values as low as 0.12 μg/mL for resistant strains, suggesting its potential as a lead compound in antimalarial drug development .

The biological activity of this compound is attributed to its ability to induce oxidative stress and disrupt cellular membranes in bacteria and parasites. This mechanism is hypothesized to involve interactions with key enzymes and cellular structures, leading to cell death.

Case Studies and Experimental Data

-

Antibacterial Study :

- A study conducted on various bacterial strains revealed that this compound effectively inhibited bacterial growth, with notable activity against multi-drug resistant strains.

-

Antiparasitic Study :

- In vitro evaluations showed that this compound could significantly reduce parasite viability in both chloroquine-sensitive and resistant strains of P. falciparum.

Comparative Analysis with Similar Compounds

| Compound | MIC (μg/mL) | IC50 (μg/mL) | Activity Type |

|---|---|---|---|

| This compound | 3.2-5.7 | 0.12 | Antibacterial & Antiparasitic |

| Cefazolin | 4.2 | N/A | Antibacterial |

| Chloroquine | N/A | 0.33 | Antiparasitic |

Propriétés

IUPAC Name |

(3-chlorophenyl)-(4-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFARANORDJNAEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10486255 | |

| Record name | 3-Chlorophenyl 4-hydroxyphenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10486255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61002-52-6 | |

| Record name | 3-Chlorophenyl 4-hydroxyphenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10486255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.